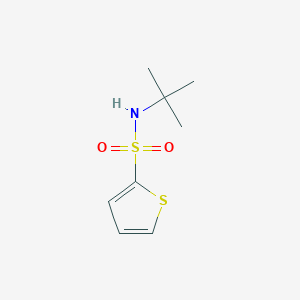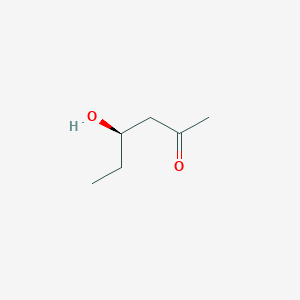
methyl 3-phenyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isoxazolecarboxylicacid,3-phenyl-5-(trifluoromethyl)-,methylester(9CI) is a chemical compound with the molecular formula C11H6F3NO3. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of a trifluoromethyl group and a phenyl group attached to the isoxazole ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolecarboxylicacid,3-phenyl-5-(trifluoromethyl)-,methylester(9CI) typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Addition of Trifluoromethyl Group: The trifluoromethyl group can be added using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Isoxazolecarboxylicacid,3-phenyl-5-(trifluoromethyl)-,methylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Isoxazolecarboxylicacid,3-phenyl-5-(trifluoromethyl)-,methylester(9CI) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Isoxazolecarboxylicacid,3-phenyl-5-(trifluoromethyl)-,methylester(9CI) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Isoxazolecarboxylicacid,3-phenyl-5-(trifluoromethyl)-,ethylester: Similar structure but with an ethyl ester group instead of a methyl ester.
4-Isoxazolecarboxylicacid,3-phenyl-5-(trifluoromethyl)-,propylester: Similar structure but with a propyl ester group.
Uniqueness
The uniqueness of 4-Isoxazolecarboxylicacid,3-phenyl-5-(trifluoromethyl)-,methylester(9CI) lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.
Properties
CAS No. |
104721-33-7 |
|---|---|
Molecular Formula |
C12H8F3NO3 |
Molecular Weight |
271.19 g/mol |
IUPAC Name |
methyl 3-phenyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H8F3NO3/c1-18-11(17)8-9(7-5-3-2-4-6-7)16-19-10(8)12(13,14)15/h2-6H,1H3 |
InChI Key |
AULRMNJYLKKYAB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2)C(F)(F)F |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2)C(F)(F)F |
Synonyms |
4-Isoxazolecarboxylicacid,3-phenyl-5-(trifluoromethyl)-,methylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Isopropyloxazolo[4,5-b]pyridine](/img/structure/B24579.png)











